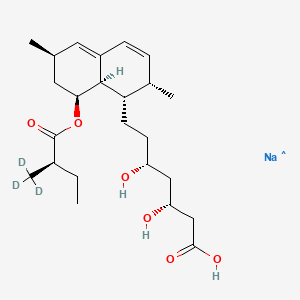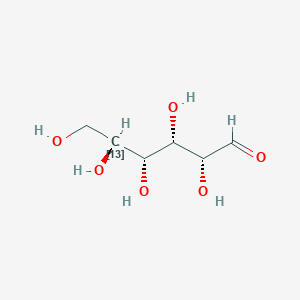
D-Glucose-13C-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-13C-2: is a stable isotope-labeled form of D-Glucose, where the carbon-2 position is enriched with the carbon-13 isotope. D-Glucose, commonly known as glucose, is a monosaccharide and an essential carbohydrate in biology. It serves as a primary source of energy for cells and is involved in various metabolic processes. The carbon-13 labeling allows for the tracing and analysis of metabolic pathways and reactions involving glucose.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-13C-2 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the biosynthesis of glucose. One common method involves the fermentation of carbon-13 labeled substrates by microorganisms that naturally produce glucose.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using carbon-13 labeled substrates. The fermentation is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the glucose molecule. The resulting glucose is then purified and isolated for use in research and industrial applications.
化学反応の分析
Types of Reactions: D-Glucose-13C-2 undergoes various chemical reactions similar to those of unlabeled glucose. These reactions include:
Oxidation: Glucose can be oxidized to form gluconic acid or glucuronic acid.
Reduction: Glucose can be reduced to form sorbitol.
Substitution: Glucose can undergo substitution reactions to form derivatives such as glucose-6-phosphate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Enzymes such as hexokinase are commonly used for phosphorylation reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glucose-6-phosphate.
科学的研究の応用
Chemistry: D-Glucose-13C-2 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study metabolic pathways and enzyme kinetics. It helps in understanding the fate of glucose in various biochemical processes.
Biology: In biological research, this compound is used to investigate cellular metabolism, including glycolysis and the tricarboxylic acid cycle. It aids in studying the metabolic flux and the role of glucose in cellular functions.
Medicine: this compound is used in medical research to study glucose metabolism in diseases such as diabetes and cancer. It helps in understanding how glucose is utilized by different tissues and the impact of metabolic disorders on glucose utilization.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and nutraceuticals. It is also used in the production of labeled compounds for research and diagnostic purposes.
作用機序
D-Glucose-13C-2 exerts its effects by participating in metabolic pathways similar to those of unlabeled glucose. The carbon-13 label allows for the tracking of glucose molecules through various biochemical reactions. The primary molecular targets include enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. The labeled glucose is metabolized by cells, and the incorporation of the carbon-13 isotope provides insights into the dynamics of glucose metabolism.
類似化合物との比較
D-Glucose-13C-1: Labeled at the carbon-1 position.
D-Glucose-13C-6: Labeled at the carbon-6 position.
D-Glucose-13C-2,6: Labeled at both the carbon-2 and carbon-6 positions.
Uniqueness: this compound is unique in its specific labeling at the carbon-2 position, which allows for targeted studies of reactions and pathways involving this particular carbon atom. This specificity provides detailed information about the metabolic fate of glucose and its intermediates, making it a valuable tool in research.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4+1 |
InChIキー |
GZCGUPFRVQAUEE-JGZUVYCMSA-N |
異性体SMILES |
C([13C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


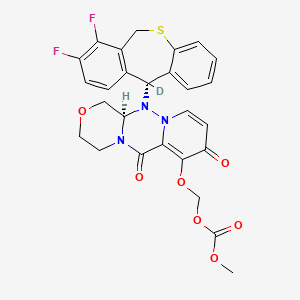
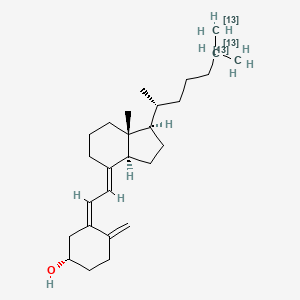
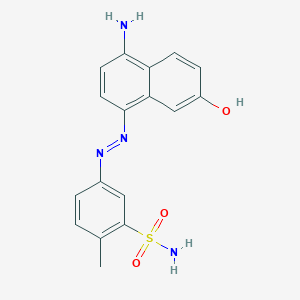
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)

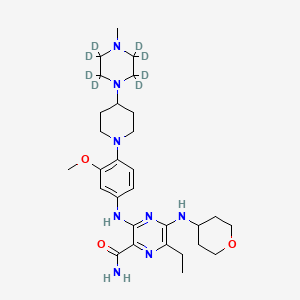

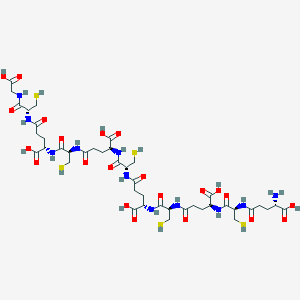
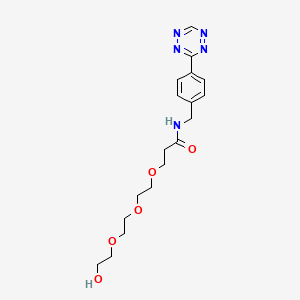
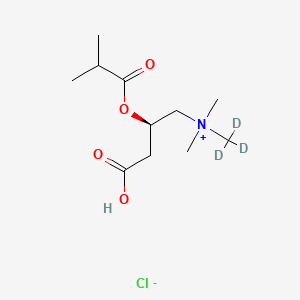
![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
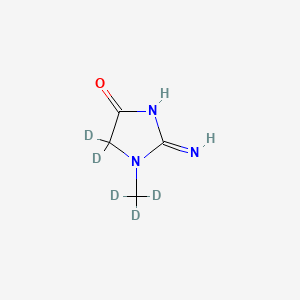
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)
